1-(4-Bromophenyl-d4)-3-pyrrolidinol
Description
Properties
Molecular Formula |
C₁₀H₈D₄BrNO |
|---|---|
Molecular Weight |
246.14 |
Synonyms |
1-(4-Bromophenyl)pyrrolidin-3-ol-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Catalytic Activity: 3-Pyrrolidinol Derivatives
highlights the catalytic performance of 3-pyrrolidinol and its derivatives in solvent-free aldol condensation reactions. Key findings include:
| Compound | Conversion (%) | Selectivity (%) | Alkalinity (pH) | Reference |
|---|---|---|---|---|
| 3-Pyrrolidinamine | 99.5 | 92.7 | 12.62 | |
| 3-Pyrrolidinol | 94.6 | 87.7 | 12.35 | |
| Pyrrolidine | 80.2 | 62.2 | 13.23 | |
| L-Proline | <50 | <50 | 7.28 |
Key Observations :
- 3-Pyrrolidinol exhibits high catalytic activity due to moderate alkalinity and dual hydrogen-bonding sites (hydroxyl and amino groups), which stabilize reaction intermediates .
Structural Analogs with Modified Substituents
1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol (CAS 1220037-33-1)
- Structure: Replaces bromine with a trifluoromethyl (-CF₃) group and adds an amino (-NH₂) substituent .
- Properties :
- Molecular Weight: 246.23 g/mol vs. ~260 g/mol (estimated for deuterated bromophenyl analog).
- The electron-withdrawing -CF₃ group may enhance electrophilic reactivity compared to bromine.
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (CAS 197450-39-8)
- Structure : Replaces the hydroxyl group with a ketone (2-pyrrolidone) and adds a methyl group to the phenyl ring .
- Implications: The ketone group eliminates hydrogen-bonding capacity, reducing catalytic utility in reactions requiring proton donors . Methyl substitution may increase lipophilicity, affecting solubility and bioavailability.
Tosylated Derivatives (e.g., 1-Tosyl-3-pyrrolidinol Tosylate)
- Structure : Features sulfonate (-SO₃) groups at the 1- and 3-positions .
- Applications : Enhanced stability and solubility in polar solvents compared to bromophenyl analogs.
Enantiomeric Variants of 3-Pyrrolidinol
lists enantiopure (R)- and (S)-3-pyrrolidinol:
- (R)-(+)-3-Pyrrolidinol: CAS 2799-21-5, priced at ¥15,900/25 mL.
- (S)-3-Pyrrolidinol: CAS 100243-39-8, priced at ¥22,000/1 g .
- Relevance : Chirality influences biological activity and synthetic pathways. The deuterated bromophenyl analog may exhibit stereospecific interactions in drug design.
Preparation Methods
Reagents and Reaction Conditions
Bromination introduces a bromine atom at the para position of the phenyl ring. This step typically employs bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) , the reaction proceeds via electrophilic aromatic substitution. The use of dichloromethane (DCM) or carbon disulfide (CS₂) as solvents ensures optimal reactivity while stabilizing reactive intermediates.
Table 1: Representative Bromination Conditions
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Br₂ | FeBr₃ | DCM | 0–25 | 75–85 |
| NBS | AIBN | CCl₄ | 80–100 | 65–70 |
Mechanistic Considerations
Electrophilic attack occurs preferentially at the para position due to the electron-donating effects of the pyrrolidine ring, which directs substitution away from the ortho and meta positions. Side products, such as dibrominated derivatives, are minimized by maintaining a stoichiometric ratio of 1:1 between the precursor and brominating agent.
Hydroxylation at the 3-Position of Pyrrolidine
Oxidative Hydroxylation Strategies
Hydroxylation introduces a hydroxyl group at the 3-position of the pyrrolidine ring. This is achieved via oxidative cleavage or stereoselective oxidation . A common method involves the use of oxone (potassium peroxymonosulfate) in a mixed solvent system of acetone and water , which selectively oxidizes the tertiary carbon without over-oxidizing the ring.
Table 2: Hydroxylation Reaction Parameters
| Oxidizing Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxone | Acetone/H₂O | 25 | 6–8 | 70–80 |
| mCPBA | CHCl₃ | 0–5 | 12 | 60–65 |
Stereochemical Control
The hydroxylation step often proceeds with retention of stereochemistry , influenced by the chiral environment of the pyrrolidine ring. Catalytic amounts of vanadium-based catalysts enhance enantiomeric excess (ee) by stabilizing transition states during oxidation.
Deuteration Techniques
Isotopic Labeling Methods
Deuteration replaces hydrogen atoms at specific positions with deuterium, typically targeting the phenyl ring’s aromatic hydrogens. Deuterated solvents (D₂O, CD₃OD) and reagents such as deuterium gas (D₂) or deuterated lithium aluminum hydride (LiAlD₄) are employed. A two-step process involving halogen-deuterium exchange followed by catalytic deuteration ensures high isotopic incorporation.
Table 3: Deuteration Protocols
| Method | Reagents | Temperature (°C) | Deuterium Incorporation (%) |
|---|---|---|---|
| Halogen-D₂ exchange | D₂, Pd/C | 80–100 | 95–98 |
| LiAlD₄ reduction | LiAlD₄, THF-d8 | 0–25 | 90–93 |
Analytical Validation
Isotopic purity is verified using mass spectrometry (MS) and ²H NMR spectroscopy . A deuterium incorporation rate exceeding 98% is critical for applications requiring minimal proton interference.
Purification and Characterization
Chromatographic Techniques
Final purification is achieved via preparative high-performance liquid chromatography (HPLC) using a C18 column and a gradient eluent system of acetonitrile/water . This removes residual solvents and by-products such as unreacted phenylpyrrolidine or diastereomeric impurities.
Spectroscopic Confirmation
-
¹H NMR : Absence of signals at 7.4–7.6 ppm confirms complete bromination.
-
¹³C NMR : Peaks at δ 52–55 ppm correspond to the deuterated pyrrolidine carbons.
-
IR Spectroscopy : O–H stretch at 3300–3500 cm⁻¹ validates hydroxyl group presence.
Challenges and Optimization Strategies
Regioselectivity in Bromination
Competing ortho/meta bromination is mitigated by steric hindrance from the pyrrolidine ring. Computational modeling using density functional theory (DFT) aids in predicting substitution patterns and optimizing catalyst loadings.
Deuteration Efficiency
Incomplete deuterium incorporation often arises from residual protons in solvents. Rigorous drying of reagents and the use of deuterium-depleted solvents improve yields.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer during bromination and deuteration. Process analytical technology (PAT) monitors reaction progress in real time, ensuring consistency across batches.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-(4-Bromophenyl-d4)-3-pyrrolidinol, and how are reaction conditions optimized?
- Methodological Answer :
- Deuterium Incorporation : Use deuterated reagents (e.g., D₂O or deuterated solvents) during synthesis to introduce the -d4 isotopic label. For example, bromophenyl groups can be functionalized via Suzuki-Miyaura coupling, followed by deuterium exchange under acidic/basic conditions .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Adjust parameters like temperature (e.g., 80–100°C), solvent polarity (THF or DMF), and catalyst loading (e.g., Pd(PPh₃)₄) to improve yields. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Validation : Confirm isotopic purity using mass spectrometry (MS) with isotopic peak analysis (e.g., m/z 294.1 for C₁₀H₈D₄BrN) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) to identify non-deuterated protons (e.g., pyrrolidine ring protons at δ 2.8–3.5 ppm) and ²H NMR to confirm deuterium incorporation. Compare with non-deuterated analogs for shifts .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic distribution (e.g., [M+H]+ at m/z 295.05 ± 0.02) .
- X-ray Crystallography : For solid-state structure determination, grow single crystals via slow evaporation (solvent: methanol/water) and analyze bond angles/lengths (e.g., C-Br bond: 1.89 Å) .
Advanced Research Questions
Q. How does deuteration influence the metabolic stability and pharmacokinetic properties of this compound?
- Methodological Answer :
- In Vitro Studies : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Compare half-life (t₁/₂) between deuterated and non-deuterated analogs .
- Isotope Effect Analysis : Calculate kinetic isotope effects (KIE) using Arrhenius plots for metabolic reactions (e.g., CYP450-mediated oxidation). A KIE >1 indicates significant deuterium impact .
- Data Interpretation : Use software like Phoenix WinNonlin to model pharmacokinetic parameters (e.g., AUC, Cmax) .
Q. What strategies resolve contradictions in spectroscopic data for deuterated analogs like this compound?
- Methodological Answer :
- Cross-Validation : Combine NMR, MS, and IR data. For example, conflicting ¹H NMR peaks may arise from residual protons; use ²H-decoupled NMR or solvent suppression techniques .
- Impurity Profiling : Employ HPLC-PDA (photodiode array) to detect non-deuterated impurities. Adjust synthetic steps (e.g., longer deuterium exchange time) to minimize contamination .
- Collaborative Analysis : Share raw data (e.g., .cif files for crystallography) via repositories like Cambridge Structural Database for peer validation .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to optimize geometry at the B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Mechanistic Insights : Simulate reaction pathways (e.g., Pd-catalyzed cross-coupling) using transition-state modeling. Compare activation energies of deuterated vs. non-deuterated species .
- Validation : Correlate computational results with experimental kinetics (e.g., rate constants from stopped-flow spectroscopy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
